![molecular formula C14H13N3O3 B3911972 N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3911972.png)
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide
Vue d'ensemble
Description
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide, also known as PHA-767491, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in 2008 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide inhibits CHK1 by binding to the ATP-binding site of the protein. This prevents CHK1 from phosphorylating downstream targets, such as CDC25A, which is necessary for cell cycle progression. As a result, cells are unable to repair DNA damage and undergo apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the cytotoxic effects of DNA-damaging agents, such as cisplatin and gemcitabine. Additionally, N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to tumors. This makes it a promising candidate for anti-cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide is its specificity for CHK1, which reduces the risk of off-target effects. Additionally, this compound has been shown to be effective in combination therapy with other DNA-damaging agents. However, one limitation is that N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide has poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the investigation of N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide in combination therapy with other targeted therapies, such as PARP inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide for maximum efficacy in cancer treatment.
Applications De Recherche Scientifique
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. This compound has been shown to inhibit the activity of checkpoint kinase 1 (CHK1), which is a critical regulator of the DNA damage response pathway. By inhibiting CHK1, N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This makes it a promising candidate for combination therapy in cancer treatment.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxyacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(11-5-4-8-16-9-11)17-20-13(18)10-19-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLJRGXJAKVGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2-phenoxyacetyl)oxy]-3-pyridinecarboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.